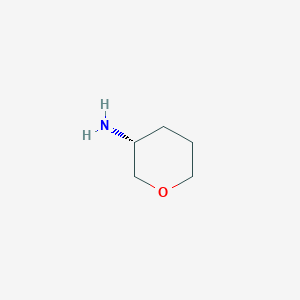

(R)-Tetrahydro-2H-pyran-3-amine

CAS No.: 1071829-82-7

Cat. No.: VC2221505

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1071829-82-7 |

|---|---|

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | (3R)-oxan-3-amine |

| Standard InChI | InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2/t5-/m1/s1 |

| Standard InChI Key | WUUOEJJGRCQGBQ-RXMQYKEDSA-N |

| Isomeric SMILES | C1C[C@H](COC1)N |

| SMILES | C1CC(COC1)N |

| Canonical SMILES | C1CC(COC1)N |

Introduction

Chemical Structure and Properties

(R)-Tetrahydro-2H-pyran-3-amine is characterized by its unique cyclic structure containing a tetrahydropyran ring with an amine functional group at the 3-position. The (R) designation indicates the specific stereochemical configuration at the chiral center, which is crucial for its biological activity and applications in asymmetric synthesis.

The compound has the molecular formula C5H11NO with a molecular weight of 101.15 g/mol. It exists as a colorless to pale yellow liquid or solid, depending on its form, and demonstrates good solubility in both water and organic solvents.

| Property | Value |

|---|---|

| CAS Number | 1071829-82-7 |

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | (3R)-oxan-3-amine |

| Standard InChI | InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2/t5-/m1/s1 |

| Standard InChIKey | WUUOEJJGRCQGBQ-RXMQYKEDSA-N |

| Isomeric SMILES | C1CC@HN |

| Canonical SMILES | C1CC(COC1)N |

| Physical State | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in water and organic solvents |

The compound's structure features both a cyclic ether (the tetrahydropyran ring) and a primary amine functional group, providing multiple sites for chemical reactions and interactions with biological targets . This combination of functional groups contributes to its versatility in various chemical transformations and biological applications.

Synthesis Methods

The synthesis of (R)-Tetrahydro-2H-pyran-3-amine can be achieved through several methodologies, although detailed synthetic routes are somewhat limited in the available literature. One approach mentioned involves starting from 6-propyltetrahydro-2H-pyran-2-one and performing a series of etherification and reduction steps.

Standard organic chemistry techniques that may be employed for creating this chiral amine include:

Asymmetric Synthesis

Asymmetric synthesis approaches likely involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key transformations. These methods are particularly important for ensuring high enantiomeric purity of the final product.

Resolution Techniques

For industrial-scale production, resolution of racemic mixtures may be employed, involving the separation of (R) and (S) enantiomers through crystallization of diastereomeric salts or enzymatic resolution processes.

Reduction Methods

Stereoselective reduction of appropriately substituted precursors, such as imines or oximes, represents another potential synthetic route to this compound. The choice of reducing agent and reaction conditions would be critical for controlling the stereochemical outcome.

The specific reaction conditions, including solvents, temperatures, and catalysts, would depend on the particular synthetic route chosen and the desired scale of production .

Applications in Medicinal Chemistry

(R)-Tetrahydro-2H-pyran-3-amine has emerged as an important compound in medicinal chemistry due to several valuable characteristics:

Building Block for Drug Development

The compound serves as a versatile building block for the synthesis of more complex pharmaceutical compounds. Its chiral nature allows for the development of enantioselective reactions, leading to the production of specific stereoisomers crucial in various fields, including pharmaceuticals and agrochemicals.

Pharmaceutical Research

The amine functional group and the cyclic structure make (R)-tetrahydro-2H-pyran-3-amine a potential candidate for drug discovery. The compound's potential to interact with various biological targets makes it valuable for exploring new therapeutic agents.

Cyclin-Dependent Kinase Inhibitors

Patent information suggests that derivatives of this compound may have applications in the development of cyclin-dependent kinase inhibitors . Such compounds are of significant interest in cancer research and treatment, highlighting the potential therapeutic value of molecules containing this structural motif.

Applications in Organic Synthesis

Beyond its medicinal chemistry applications, (R)-Tetrahydro-2H-pyran-3-amine offers several advantages in organic synthesis:

Chiral Building Block

The compound's defined stereochemistry makes it an excellent chiral building block for asymmetric synthesis. This property allows chemists to construct more complex molecules with precise control over three-dimensional structure.

Asymmetric Catalysis

The chiral nature of (R)-tetrahydro-2H-pyran-3-amine makes it a candidate for use in asymmetric catalysis. In asymmetric catalysis, a chiral catalyst directs a reaction to produce a specific enantiomer of a product molecule, which is particularly important in the synthesis of pharmaceuticals and fine chemicals.

Functional Group Transformations

The amine group and the cyclic ether ring in (R)-tetrahydro-2H-pyran-3-amine offer functional groups that can be exploited in various organic transformations. These functional handles provide opportunities for selective modifications to create molecules with desired properties.

Structural Analogs and Comparisons

Several compounds share structural similarities with (R)-Tetrahydro-2H-pyran-3-amine. Understanding these relationships helps contextualize its chemical behavior and potential applications:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| (S)-tetrahydro-2H-pyran-3-amine | 1245724-46-2 | 1.00 | Enantiomer with different biological activity |

| (R)-tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 | 0.95 | Hydrochloride salt with enhanced water solubility |

| (R)-3-Aminotetrahydrofuran hydrochloride | 1072015-52-1 | 0.81 | Five-membered ring instead of six-membered |

| Tetrahydrofuran-3-amine hydrochloride | 204512-94-7 | 0.81 | Structural variation of the heterocyclic ring |

| Tetrahydro-2H-pyran-4-amine hydrochloride | 33024-60-1 | 0.81 | Different position of the amine group |

| 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | 389621-77-6 | 0.74 | Contains an ethyl side chain |

The most significant structural analog is (S)-tetrahydro-2H-pyran-3-amine, which is the enantiomer of our compound of interest. This enantiomer would have identical physical properties except for optical rotation, but potentially very different biological activities due to the stereospecific nature of many biological interactions.

The hydrochloride salt form (R)-tetrahydro-2H-pyran-3-amine hydrochloride is another important variant, offering improved water solubility and stability, which can be advantageous for certain applications, particularly in pharmaceutical research .

Current Research Directions

Research on (R)-Tetrahydro-2H-pyran-3-amine continues to evolve, with several promising directions:

Synthetic Methodology Development

Ongoing research focuses on developing more efficient and scalable methods for synthesizing this compound with high enantiomeric purity. Improvements in synthetic routes could make this valuable building block more accessible for various applications.

Structure-Activity Relationship Studies

Investigations into how structural modifications affect the biological activity of derivatives containing the (R)-tetrahydro-2H-pyran-3-amine motif are likely underway. Such studies would help identify promising lead compounds for further development.

Materials Science Applications

The compound's chiral properties and potential hydrogen bonding capabilities suggest possible applications in creating chiral catalysts, asymmetric sensors, and self-assembling molecules with unique properties. These applications represent an exciting frontier for future research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume